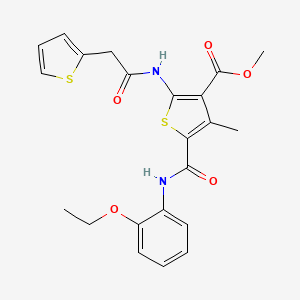

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate

Description

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate is a multi-substituted thiophene derivative featuring:

- Position 2: A 2-(thiophen-2-yl)acetamido group.

- Position 3: A methyl carboxylate ester.

- Position 4: A methyl substituent.

- Position 5: A carbamoyl linkage to a 2-ethoxyphenyl group.

Properties

Molecular Formula |

C22H22N2O5S2 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C22H22N2O5S2/c1-4-29-16-10-6-5-9-15(16)23-20(26)19-13(2)18(22(27)28-3)21(31-19)24-17(25)12-14-8-7-11-30-14/h5-11H,4,12H2,1-3H3,(H,23,26)(H,24,25) |

InChI Key |

RUQVGFFHFCWUNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CS3)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:

Formation of the Thiophene Core: Starting with a thiophene derivative, the core structure is built through a series of reactions such as halogenation and subsequent substitution reactions.

Introduction of Functional Groups: The ethoxyphenyl and carbamoyl groups are introduced through nucleophilic substitution reactions. This step often requires the use of strong bases and controlled temperatures to ensure the correct orientation of substituents.

Amidation and Esterification: The final steps involve amidation to introduce the acetamido group and esterification to form the methyl ester. These reactions typically use reagents like acetic anhydride and methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification processes such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are used under controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Thiophene derivatives, including the compound , have been extensively studied for their anticancer properties. Research highlights the following aspects:

- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation. Studies have shown that thiophene derivatives can disrupt critical signaling pathways involved in cancer progression, such as those mediated by reactive oxygen species (ROS) .

- Case Studies : In a study evaluating a series of thiophene derivatives, one compound demonstrated significant antiproliferative activity against HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cell lines. The mechanism included modulation of gene expression related to cell cycle regulation .

Anti-inflammatory Properties

The anti-inflammatory potential of thiophene-based compounds is another area of interest. Key findings include:

- Inhibition of Inflammatory Mediators : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses . This suggests its potential use in treating inflammatory diseases.

- Research Insights : In vitro assays demonstrated that thiophene derivatives could effectively reduce inflammation markers in models of acute lung injury, indicating their therapeutic potential against respiratory conditions .

Antioxidant Activity

Thiophene derivatives also exhibit antioxidant properties, which are vital for combating oxidative stress-related diseases:

- Free Radical Scavenging : The compound's ability to scavenge free radicals has been documented, contributing to its protective effects against oxidative damage . This property is particularly beneficial in developing treatments for conditions like cancer and neurodegenerative diseases.

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives is noteworthy:

- Broad Spectrum Activity : Research indicates that compounds with thiophene moieties possess antimicrobial properties against a variety of pathogens, including bacteria and fungi . This broad-spectrum activity makes them candidates for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiophene derivatives is crucial for optimizing their efficacy:

- Pharmacophore Identification : Studies have identified specific structural features that enhance biological activity, such as the presence of electron-donating groups and optimal spatial arrangement of functional groups . These insights guide the design of more potent derivatives.

Future Directions and Conclusion

The applications of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate extend across various therapeutic areas, including oncology, anti-inflammatory treatments, and infectious diseases. Future research should focus on:

- Clinical Trials : Conducting clinical trials to validate the efficacy and safety profiles of this compound in human subjects.

- Novel Derivatives : Synthesizing new derivatives with improved pharmacological profiles based on SAR studies.

Mechanism of Action

The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions, stabilizing its binding to the target. This can modulate the activity of the target molecule, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Carbamoyl and Acetamido Groups

Compound A : Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate

- Key Differences :

- Carbamoyl Group : 2-Methoxyphenyl (vs. 2-ethoxyphenyl in the target).

- Acetamido Group : 4-Methylbenzoyl (vs. thiophen-2-yl).

- Ester : Ethyl (vs. methyl).

- The thiophen-2-yl acetamido group in the target could facilitate π-π stacking interactions in biological targets, unlike the purely aliphatic 4-methylbenzoyl group in Compound A .

Compound B : Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

- Key Differences :

- Carbamoyl Group : Methyl (vs. 2-ethoxyphenyl).

- Acetamido Group : Chloroacetamido (vs. thiophen-2-yl).

- The target’s 2-ethoxyphenyl carbamoyl group offers a larger aromatic surface for target binding compared to the smaller methyl group .

Antimicrobial Activity

- Target Compound: Not directly tested in provided evidence, but analogs like ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate () show antibacterial and antifungal activities.

- Compound C (): Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate Activity: Enhanced potency likely due to electron-withdrawing Cl groups, but higher molecular weight (535.45 g/mol) may reduce bioavailability compared to the target (estimated ~490 g/mol).

Physicochemical Properties

Biological Activity

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring with multiple functional groups, including an ethoxyphenyl carbamoyl moiety and an acetamido group. Its molecular formula contributes to its unique reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S₂ |

| Key Functional Groups | Thiophene ring, carbamoyl, acetamido |

| Solubility | Enhanced by ethoxy and phenoxy substituents |

Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. This compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

- Mechanism of Action : The compound may inhibit COX enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins. In vitro studies have shown that similar thiophene compounds can achieve IC50 values as low as 6.0 µM against COX enzymes .

- Case Study : In a study involving carrageenan-induced paw edema in rats, derivatives similar to this compound demonstrated anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Activity

Thiophene derivatives have shown promising antimicrobial activity against various pathogens. This compound is hypothesized to exhibit similar effects.

- In Vitro Studies : Compounds related to this structure were tested against resistant strains of Acinetobacter baumannii and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 16 to 32 mg/L, indicating effective antibacterial properties .

- Mechanism of Action : The antimicrobial activity is likely due to increased membrane permeability and interference with bacterial adherence to host cells, as demonstrated in docking studies .

Anticancer Potential

Emerging evidence suggests that thiophene derivatives can also possess anticancer properties.

- Research Findings : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways such as JNK (c-Jun N-terminal kinase) .

- Case Study : In a recent study, a related thiophene derivative was shown to inhibit tumor growth in xenograft models by downregulating oncogenic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate?

- Methodology :

- Step 1 : Start with a Gewald reaction to assemble the thiophene core. Ethyl acetoacetate, elemental sulfur, and a primary amine (e.g., 2-ethoxyaniline) can be condensed under reflux in ethanol with a catalytic base (e.g., triethylamine) to form the 2-amino-thiophene scaffold .

- Step 2 : Introduce the acetamido group at position 2 via acetylation. For example, react the amino group with 2-(thiophen-2-yl)acetyl chloride in anhydrous DCM using a base like pyridine to prevent HCl-induced side reactions .

- Step 3 : Purify intermediates via recrystallization (ethanol or 1,4-dioxane) and confirm purity using TLC or HPLC .

- Key Challenges : Competing side reactions (e.g., over-acetylation) require strict stoichiometric control and inert conditions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- 1H/13C NMR : Confirm substituent positions and carbamoyl/acetamido linkages. For example, the methyl ester at position 3 typically appears as a singlet (~δ 3.8 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (C23H23N3O5S2; calculated ~509.12 g/mol) and detect isotopic patterns for sulfur atoms .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood due to potential respiratory irritation (STOT SE 3) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like unreacted intermediates or dimerization?

- Experimental Design :

- DoE Approach : Vary reaction temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (triethylamine: 0.5–2.0 eq) to identify optimal parameters .

- In-Situ Monitoring : Use FTIR to track carbonyl group consumption (e.g., disappearance of ~1700 cm⁻¹ ester peaks) .

Q. What strategies are effective for resolving contradictory spectral data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting :

- Variable Temperature NMR : Detect conformational flexibility (e.g., hindered rotation of the 2-ethoxyphenyl group) by analyzing spectra at 25°C vs. 60°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

- In Silico Methods :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .

- ADMET Prediction : Use SwissADME to estimate logP (~4.0), solubility (LogS ≈ -4.5), and CYP450 interactions .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.